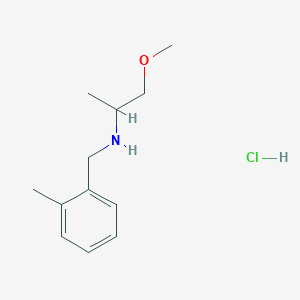

(2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine hydrochloride

Description

(2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine hydrochloride is a secondary amine hydrochloride salt characterized by a benzyl group substituted with a methyl group at the 2-position and an ethylamine moiety modified with methoxy and methyl groups. Its molecular formula is C₁₂H₂₀ClNO, with a molecular weight of 261.82 g/mol (exact mass may vary slightly depending on isotopic composition). Synonyms include N-(2-methylbenzyl)-1-methoxy-2-propanamine hydrochloride and (2-methyl-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride .

Properties

IUPAC Name |

1-methoxy-N-[(2-methylphenyl)methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-10-6-4-5-7-12(10)8-13-11(2)9-14-3;/h4-7,11,13H,8-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPFNDGDOPSELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(C)COC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanism of action, biological evaluations, and relevant case studies, providing a comprehensive overview of the compound's biological activity.

The compound has the molecular formula C12H19NO·HCl and is characterized by the presence of methoxy and benzyl groups. The synthesis typically involves the reaction of 2-methoxy-1-methyl-ethylamine with 2-methyl-benzyl chloride in the presence of a base, leading to the formation of the hydrochloride salt .

The biological activity of (2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine hydrochloride is attributed to its interaction with various molecular targets, including receptors and enzymes. The methoxy groups are believed to enhance lipophilicity, facilitating cellular uptake and interaction with target sites. Specific pathways include:

- Receptor Modulation : The compound may act as a modulator at neurotransmitter receptors, particularly NMDA receptors, which are critical for synaptic transmission and plasticity .

- Enzyme Interaction : It has been noted for potential enzyme inhibition, which could lead to various therapeutic effects .

In Vitro Studies

Several studies have evaluated the biological activity of this compound against various cell lines:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |

| U-937 (Monocytic Leukemia) | 12.5 | Cytotoxic effects observed |

| A549 (Lung Cancer) | 10.0 | Inhibition of cell proliferation |

These results indicate that (2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine hydrochloride exhibits significant cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

-

Anticancer Activity :

A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, indicating its potential utility in breast cancer therapy. -

Neuroprotective Effects :

Research has indicated that the compound may offer neuroprotective properties through modulation of NMDA receptor activity, potentially benefiting conditions such as Alzheimer's disease . -

Antimicrobial Properties :

Preliminary evaluations have shown that the compound exhibits antimicrobial activity against specific bacterial strains, suggesting its potential use in treating infections.

Scientific Research Applications

The compound (2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine hydrochloride , also known by its chemical formula and CAS Number 1185294-69-2, has garnered attention in various scientific research applications. This article explores its applications, particularly in biochemical research, pharmacology, and potential therapeutic uses.

Biochemical Research

Proteomics : One of the primary applications of (2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine hydrochloride is in proteomics research. It is utilized as a biochemical reagent for studying protein interactions and functions. The compound can be instrumental in the development of assays for enzyme activity and protein binding studies, facilitating the understanding of cellular mechanisms at a molecular level .

Pharmacological Studies

Potential Therapeutic Uses : Preliminary studies indicate that this compound may exhibit pharmacological properties that could be beneficial in treating various conditions. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.

Case Study Insights :

- Neurotransmitter Modulation : Research has suggested that compounds with similar structures can influence serotonin and dopamine pathways, potentially leading to applications in mood disorders or neurodegenerative diseases.

- Antidepressant Activity : Some derivatives of similar amines have shown promise as antidepressants. Further exploration of (2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine hydrochloride could yield insights into its efficacy in this area.

Synthetic Chemistry

Synthesis and Derivatives : The synthesis of (2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine hydrochloride can serve as a precursor for developing various derivatives with tailored biological activities. This aspect is crucial for medicinal chemistry, where modifications to the molecular structure can enhance therapeutic effects or reduce side effects.

Analytical Applications

Chromatography and Mass Spectrometry : The compound's unique chemical properties allow it to be used as a standard reference material in chromatography and mass spectrometry analyses. This application is vital for quality control in pharmaceutical manufacturing and research laboratories.

Data Tables

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Interaction with serotonin/dopamine receptors |

| Antidepressant Potential | Similar structures show efficacy in mood disorders |

| Enzyme Inhibition | Possible role in inhibiting specific enzymes |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Benzyl Substituents

The benzyl group’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Methylsulfanyl-substituted analogs may undergo sulfoxidation or sulfonation, altering metabolic stability compared to the methyl-substituted target compound .

Analogs with Modified Amine Groups

Variations in the amine structure impact solubility, receptor selectivity, and synthetic routes:

Key Observations :

- Ether-containing analogs (e.g., phenoxyethyl) exhibit reduced basicity, which may limit protonation-dependent biological activity .

Pharmacological Potential

While direct studies on (2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine hydrochloride are lacking, structurally related compounds highlight trends:

- Serotonergic activity: Analogous NBOMe derivatives (e.g., 25T-NBOMe) act as potent 5-HT₂A receptor agonists, suggesting possible hallucinogenic or neuropharmacological effects .

- Antimicrobial applications : Substituted benzylamines are explored for antibacterial properties, though this requires validation for the target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine hydrochloride, and what reaction conditions are critical for optimizing yield?

- The synthesis typically involves multi-step processes, including alkylation of a benzyl precursor, followed by amination and salt formation. Key steps include:

- Intermediate preparation : Reacting 2-methyl-benzylamine with 2-methoxy-1-methyl-ethyl halide under anhydrous conditions.

- Reduction : Using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce intermediates.

- Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol).

Critical parameters include temperature control (0–5°C for exothermic steps), solvent selection (e.g., THF or dichloromethane), and catalyst use (e.g., triethylamine for deprotonation). Purification via recrystallization or column chromatography is essential for high purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- NMR spectroscopy (¹H and ¹³C) confirms structural integrity by identifying methoxy, methyl, and benzyl proton environments.

- HPLC or LC-MS assesses purity (>95% is standard for research-grade material).

- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion).

- Melting point analysis ensures consistency with literature values (e.g., 212–216°C for analogs) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill management : Neutralize with sodium bicarbonate and collect in chemical waste containers.

- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory data in receptor-binding assays involving this compound be resolved?

- Comparative binding studies : Use radioligand displacement assays (e.g., with ³H-labeled serotonin/dopamine) to quantify affinity (IC₅₀ values).

- Functional assays : Measure cAMP accumulation or calcium flux in transfected cell lines (e.g., HEK293) to distinguish agonism vs. antagonism.

- Molecular docking : Validate binding modes using software like AutoDock Vina against receptor crystal structures (e.g., 5-HT₂A or α-adrenergic receptors) .

Q. What strategies are effective for optimizing enantiomeric purity during synthesis, given its potential impact on pharmacological activity?

- Chiral resolution : Use chiral stationary phases (e.g., amylose derivatives) in HPLC.

- Asymmetric synthesis : Employ enantioselective catalysts (e.g., BINAP-metal complexes) during key steps like amination.

- Circular dichroism (CD) : Monitor optical activity to confirm enantiomeric excess (>90% ee) .

Q. How do structural modifications (e.g., methoxy group position) alter the compound’s physicochemical and biological properties compared to analogs?

- Lipophilicity studies : Measure logP values (e.g., via shake-flask method) to assess membrane permeability.

- SAR analysis : Compare substituent effects on receptor selectivity (e.g., meta-methoxy analogs show higher 5-HT₂A affinity vs. ortho-substituted derivatives).

- Computational modeling : Use density functional theory (DFT) to predict electronic effects of substituents on binding energy .

Q. What methodologies are recommended for assessing metabolic stability in preclinical studies?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., demethylation or glucuronidation products).

- CYP enzyme inhibition screening : Evaluate potential drug-drug interactions using fluorogenic substrates .

Q. How can researchers address discrepancies in reported toxicity profiles across studies?

- Dose-response reevaluation : Conduct acute toxicity assays (e.g., OECD 423 guidelines) to establish LD₅₀ values.

- Batch analysis : Verify compound purity and stability (e.g., via accelerated degradation studies under heat/light).

- Species-specific testing : Compare toxicity in multiple models (e.g., zebrafish embryos vs. rodent hepatocytes) to identify interspecies variability .

Methodological Best Practices

- Data reproducibility : Document reaction conditions (e.g., solvent volume, stirring rate) and use internal standards (e.g., deuterated analogs) in analytical workflows.

- Ethical compliance : Adhere to institutional guidelines for animal/human tissue studies and report adverse events in accordance with OECD/ICH standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.